molecular formula C10H21N3O3Si B11856429 N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide) CAS No. 6766-67-2

N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide)

Katalognummer: B11856429
CAS-Nummer: 6766-67-2
Molekulargewicht: 259.38 g/mol
InChI-Schlüssel: HXTZZFBBMWUFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) is a chemical compound characterized by the presence of silicon, nitrogen, and carbon atoms. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) typically involves the reaction of methylsilanetriyl compounds with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and yield. Industrial production also incorporates advanced purification techniques to remove any impurities and ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of substituted silanes .

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) is unique due to its combination of silicon, nitrogen, and carbon atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Eigenschaften

CAS-Nummer

6766-67-2

Molekularformel

C10H21N3O3Si

Molekulargewicht

259.38 g/mol

IUPAC-Name

N-[bis[acetyl(methyl)amino]-methylsilyl]-N-methylacetamide

InChI

InChI=1S/C10H21N3O3Si/c1-8(14)11(4)17(7,12(5)9(2)15)13(6)10(3)16/h1-7H3

InChI-Schlüssel

HXTZZFBBMWUFFG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)[Si](C)(N(C)C(=O)C)N(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.